3,4-Difluoro-N-(3-fluorobenzyl)aniline
Overview
Description
3,4-Difluoro-N-(3-fluorobenzyl)aniline is an organic compound with the molecular formula C13H10F3N It is characterized by the presence of three fluorine atoms attached to a benzyl aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-N-(3-fluorobenzyl)aniline typically involves the reaction of 3,4-difluoroaniline with 3-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would be applied to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(3-fluorobenzyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or azo compounds.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of nitro or azo compounds.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
3,4-Difluoro-N-(3-fluorobenzyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-N-(3-fluorobenzyl)aniline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoroaniline
- 3,4-Difluorobenzylamine
- 3,4-Difluoronitrobenzene
Uniqueness
3,4-Difluoro-N-(3-fluorobenzyl)aniline is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and biological interactions. This makes it distinct from other similar compounds that may have fewer fluorine atoms or different substitution patterns .
Properties
IUPAC Name |
3,4-difluoro-N-[(3-fluorophenyl)methyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-10-3-1-2-9(6-10)8-17-11-4-5-12(15)13(16)7-11/h1-7,17H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDOUQPEVHBDQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=CC(=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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